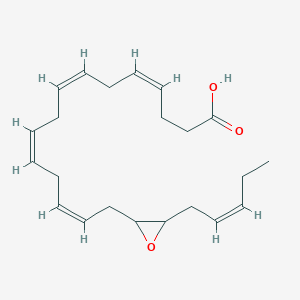
16(17)-EpDPE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16(17)-Epdpe, also known as 16, 17-edp, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Thus, 16(17)-epdpe is considered to be a docosanoid lipid molecule. 16(17)-Epdpe is considered to be a practically insoluble (in water) and relatively neutral molecule. 16(17)-Epdpe has been detected in multiple biofluids, such as blood and urine. Within the cell, 16(17)-epdpe is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. 16(17)-Epdpe can be biosynthesized from all-cis-docosa-4, 7, 10, 13, 16, 19-hexaenoic acid.
(4Z,7Z,10Z,13Z,19Z)-16,17-epoxydocosapentaenoic acid is an EpDPE obtained by formal epoxidation of the 16,17-double bond of docosa-4,7,10,13,16,19-hexaenoic acid. It has a role as a metabolite. It derives from an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid. It is a conjugate acid of a (4Z,7Z,10Z,13Z,19Z)-16,17-epoxydocosapentaenoate.
Wissenschaftliche Forschungsanwendungen
1. Educational Implications in Space Exploration
16(17)-EpDPE may have implications in space exploration education programs. The National Space Biomedical Research Institute's Education and Public Outreach Program (NSBRI EPOP) focuses on training scientists and inspiring students in space exploration, including potentially the application of such compounds (MacLeish et al., 2008).
2. Enhancing STEM Education
The substance may contribute to advancements in Science, Technology, Engineering, and Mathematics (STEM) education. Research in this domain emphasizes the integration of scientific discoveries, like 16(17)-EpDPE, into educational frameworks for improved learning outcomes (Aydeniz & Hodge, 2011).
3. Methodological Development in Scientific Programming Education
16(17)-EpDPE's applications may extend to the development of methodological guidelines for software learning objects in scientific programming education, contributing to an integrated approach to student inquiry and computational experiments (Dolgopolovas et al., 2020).
4. Advancements in Scientific Literacy
Its applications might be relevant in research aimed at improving scientific literacy, particularly in junior high school STEM learning, enhancing student engagement and comprehension in scientific subjects (Khaeroningtyas et al., 2016).
5. Impact on Parallel and Distributed Scientific Computing
Research involving 16(17)-EpDPE may influence parallel and distributed scientific computing, particularly in high-performance computing applications for scientific problem-solving (Strazdins et al., 2016).
6. Multidisciplinary Research Integration
The compound's study could exemplify the importance of a multidisciplinary approach in modern scientific research, combining fields such as biology, computer science, and physics, particularly in complex projects like metagenomic analysis (Muterspaw et al., 2015).
Eigenschaften
Produktname |
16(17)-EpDPE |
|---|---|
Molekularformel |
C22H32O3 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
(4Z,7Z,10Z,13Z)-15-[3-[(Z)-pent-2-enyl]oxiran-2-yl]pentadeca-4,7,10,13-tetraenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-14-17-20-21(25-20)18-15-12-10-8-6-4-5-7-9-11-13-16-19-22(23)24/h3,5-8,11-15,20-21H,2,4,9-10,16-19H2,1H3,(H,23,24)/b7-5-,8-6-,13-11-,14-3-,15-12- |
InChI-Schlüssel |
BCTXZWCPBLWCRV-ZYADFMMDSA-N |
Isomerische SMILES |
CC/C=C\CC1C(O1)C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O |
Kanonische SMILES |
CCC=CCC1C(O1)CC=CCC=CCC=CCC=CCCC(=O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



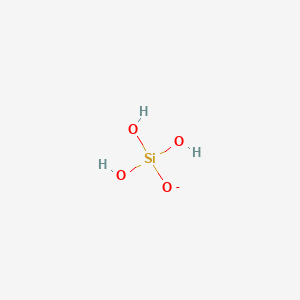
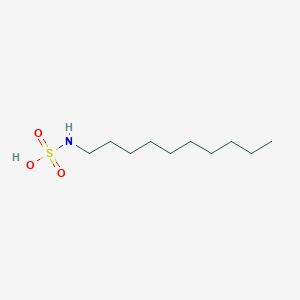
![4-(4-chlorophenyl)-1-[(3E)-3-[9-(2-hydroxypropan-2-yl)-5H-[1]benzoxepino[3,4-b]pyridin-11-ylidene]propyl]-3,3-dimethylpiperidin-4-ol](/img/structure/B1258584.png)
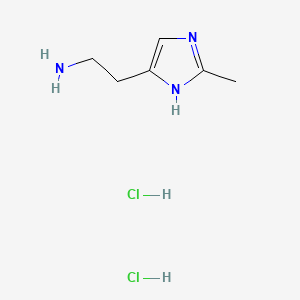
![3-(4-Chloro-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1258587.png)
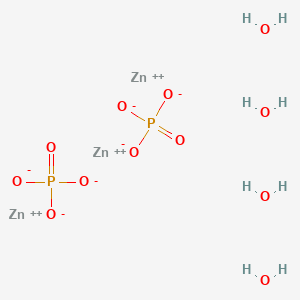
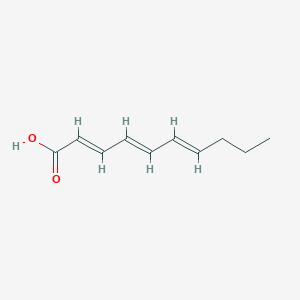
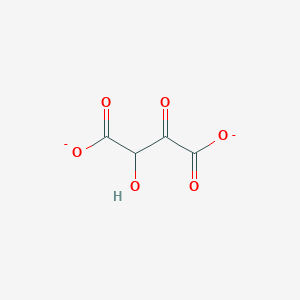
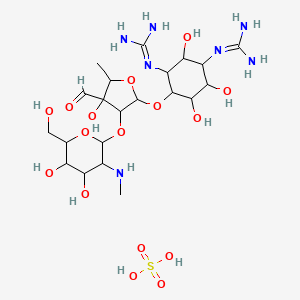
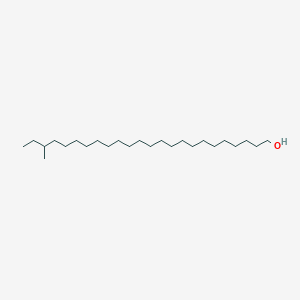

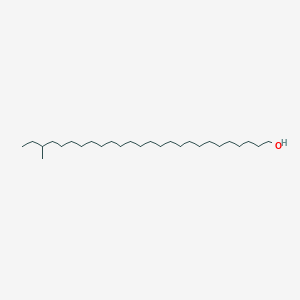
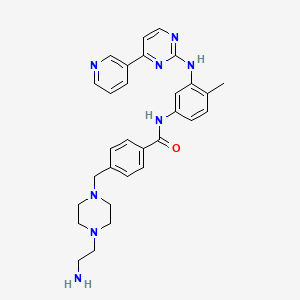
![tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate](/img/structure/B1258610.png)